o-Toluenesulfinic acid, sodium salt
Description
Contextualization of Sulfinate Salts in Organic Synthesis and Catalysis
Sodium sulfinates (RSO2Na) are highly versatile building blocks in the field of organic synthesis. rsc.orgrsc.org Their utility stems from their ability to act as sulfonylating (RSO2–), sulfenylating (RS–), and sulfinylating (RSO–) agents, depending on the reaction conditions. rsc.org This flexible reactivity allows for the construction of various crucial sulfur-containing organic compounds through the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.orgrsc.orgresearchgate.net
Over the past decade, significant progress has been made in utilizing sodium sulfinates for the synthesis of valuable organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates. rsc.orgrsc.org Their applications extend to more complex transformations, including sulfonyl radical-triggered ring-closing reactions and multicomponent reactions. rsc.orgresearchgate.net Furthermore, recent advancements have highlighted their role in site-selective C–H sulfonylation, photoredox catalysis, and electrochemical transformations. rsc.orgresearchgate.net
The reactivity of sulfinate salts is multifaceted; they can behave as nucleophiles, electrophiles, or radical species, offering a broad spectrum of synthetic possibilities. rsc.org For instance, they serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. concordia.caacs.org The ability of palladium to cycle between different oxidation states, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV), makes it an exceptionally useful catalyst for reactions involving sulfinate salts. concordia.ca
Historical Trajectories of Arylsulfinate Research: From Discovery to Modern Applications
The journey of arylsulfinate research began with foundational methods for their preparation. One of the earliest and most common methods involves the reduction of arylsulfonyl chlorides. orgsyn.orgnih.gov For example, p-toluenesulfonyl chloride can be reduced using zinc dust in water to produce sodium p-toluenesulfinate. orgsyn.orgnih.gov Another established method is the reaction of sulfonyl chlorides with sodium sulfite (B76179) in the presence of sodium bicarbonate. nih.gov
Initially, the applications of arylsulfinates were centered on their role as intermediates for creating other sulfur-containing compounds. However, the scope of their utility has expanded dramatically with the advent of modern catalytic systems. The development of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has significantly impacted the use of arylsulfinate salts. concordia.ca These salts have emerged as effective coupling partners, providing a valuable alternative to more traditional organometallic reagents. concordia.caacs.org
In recent years, research has focused on expanding the synthetic utility of arylsulfinates. This includes their use in desulfinative cross-coupling reactions to form diarylmethanes, where the sulfinate group is extruded as sulfur dioxide. nih.gov Furthermore, the development of methods for the ortho-functionalization of aromatic sulfinate salts is opening up new avenues for creating structurally complex molecules. concordia.ca
Unique Position and Research Rationale for o-Toluenesulfinic Acid, Sodium Salt
Isomeric Significance within the Toluenesulfinate Family
This compound, also known as sodium o-toluenesulfinate, is an organosulfur compound with the chemical formula C7H7NaO2S. lookchem.com It is one of three isomers of toluenesulfinic acid sodium salt, the others being the meta- and para-isomers. The position of the methyl group on the benzene (B151609) ring relative to the sulfinate group significantly influences the compound's physical and chemical properties.
The isomeric placement of the methyl group in the ortho position introduces steric hindrance around the reactive sulfinate group. This steric bulk can affect the compound's reactivity in chemical transformations compared to its meta- and para- counterparts. For instance, in reactions where the sulfinate group acts as a nucleophile, the proximity of the ortho-methyl group can influence the reaction rate and, in some cases, the regioselectivity of the outcome. This steric influence is a key area of investigation in understanding the reactivity of ortho-substituted arylsulfinates.
Challenges and Opportunities in ortho-Substituted Arylsulfinate Chemistry
The chemistry of ortho-substituted arylsulfinates like this compound presents both challenges and opportunities. The primary challenge stems from the steric hindrance imposed by the ortho-substituent, which can impede reactions at the sulfinate group or at the adjacent position on the aromatic ring. This can lead to lower yields or require more forcing reaction conditions compared to less hindered isomers. concordia.ca
However, this steric feature also presents unique synthetic opportunities. The ortho-substituent can be exploited to direct reactions to other positions on the aromatic ring, a concept known as ortho-directing group chemistry. concordia.ca By temporarily masking the sulfinate salt, it may be possible to carry out functionalization at the ortho-position, leading to the synthesis of novel and structurally interesting compounds. concordia.ca
Furthermore, the development of catalytic systems that can effectively overcome the steric challenges associated with ortho-substituted substrates is an active area of research. For example, the use of specific ligands in palladium-catalyzed cross-coupling reactions can modulate the catalyst's activity and selectivity, enabling efficient coupling of sterically hindered partners. acs.org The successful application of this compound in such reactions would expand the toolbox of synthetic chemists and provide access to a wider range of substituted aromatic compounds.
Interactive Data Table: Properties of Toluenesulfinate Isomers
| Property | This compound | p-Toluenesulfinic acid, sodium salt |
| Synonyms | Sodium o-toluenesulfinate, Sodium 2-methylbenzenesulfinate | Sodium p-toluenesulfinate, Sodium 4-methylbenzenesulfinate (B2793641) chemicalbook.com |
| CAS Number | 15898-37-0 lookchem.com | 824-79-3 chemicalbook.com |
| Molecular Formula | C7H7NaO2S lookchem.com | C7H7NaO2S chemicalbook.com |
| Molecular Weight | 178.18 g/mol lookchem.com | 178.18 g/mol chemicalbook.com |
| Appearance | Not specified in provided results | White to off-white powder chemicalbook.com |
| Melting Point | Not specified in provided results | >300 °C chemicalbook.com |
| Water Solubility | Not specified in provided results | Slightly soluble chemicalbook.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15898-37-0 |
|---|---|
Molecular Formula |
C7H7NaO2S |
Molecular Weight |
178.18405 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O Toluenesulfinic Acid, Sodium Salt
Strategies for Regioselective Synthesis of ortho-Toluenesulfinate Precursors
Achieving regioselectivity is paramount in the synthesis of ortho-substituted toluene (B28343) derivatives, given that the methyl group directs electrophilic substitution to both the ortho and para positions. The steric hindrance of the incoming electrophile and the reaction conditions are critical factors that determine the ratio of the resulting isomers.
Direct sulfonation of toluene with fuming sulfuric acid or sulfur trioxide typically yields a mixture of isomers, with the p-toluenesulfonic acid often being the major product due to the steric bulk of the sulfonating agent. quora.comyoutube.com However, the synthesis of the key precursor, o-toluenesulfonyl chloride, can be regioselectively controlled. The reaction of toluene with chlorosulfonic acid at low temperatures (e.g., in an ice bath) limits the formation of the para isomer and allows for the isolation of o-toluenesulfonyl chloride, which can then be used to produce the target sulfinate. youtube.com
An alternative and highly regioselective strategy involves the use of ortho-substituted starting materials. For instance, o-bromotoluene can be converted into an organometallic intermediate, such as a Grignard reagent or an organolithium species. This intermediate can then react with a sulfur dioxide surrogate, like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to introduce the sulfinate group specifically at the ortho position. rsc.orgresearchgate.net Subsequent treatment with an aqueous sodium salt solution yields the desired sodium o-toluenesulfinate with high purity, avoiding the separation of isomers.
Development of Novel Reduction and Oxidation Pathways for o-Toluenesulfinic Acid, Sodium Salt
Both reductive and oxidative transformations offer viable routes to o-toluenesulfinic acid and its sodium salt, starting from precursors with the sulfur atom in a higher or lower oxidation state, respectively.
The most conventional and well-established method for preparing sodium o-toluenesulfinate is the reduction of o-toluenesulfonyl chloride. This precursor is readily available through the methods described previously. Several reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies.
Commonly used methods, analogous to the synthesis of the para-isomer, include reduction with zinc dust in an aqueous or alcoholic medium, or treatment with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. orgsyn.org The reaction with sodium sulfite is a widely used industrial method that proceeds in water, offering a relatively green and efficient pathway. Other reducing agents such as sodium sulfide (B99878) (Na₂S) or sodium arsenite have also been reported for this type of transformation. orgsyn.org
Below is a table summarizing various reductive methods.
| Reducing Agent | Precursor | Solvent | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| Zinc Dust / H₂O | o-Toluenesulfonyl chloride | Water | Heating (e.g., 70-90°C) followed by addition of NaOH/Na₂CO₃ | Good to High |
| Sodium Sulfite (Na₂SO₃) | o-Toluenesulfonyl chloride | Water | Heating in the presence of a base like sodium bicarbonate | High |
| Sodium Sulfide (Na₂S) | o-Toluenesulfonyl chloride | Aqueous/Alcoholic | Controlled temperature | Variable |
Synthesizing o-toluenesulfinic acid via oxidation offers an alternative approach, typically starting from a sulfur compound in a lower oxidation state, such as a thiol. The primary precursor for this route would be o-thiocresol (also known as o-toluenethiol). thegoodscentscompany.comnih.gov
The controlled oxidation of o-thiocresol can, in principle, yield the corresponding sulfinic acid. Various oxidizing agents can be considered for this purpose, although care must be taken to avoid over-oxidation to the sulfonic acid. Potential methods could involve reagents like hydrogen peroxide under controlled pH and temperature or electrochemical oxidation. Electrochemical methods are gaining traction as they can offer high selectivity and avoid the use of stoichiometric chemical oxidants, aligning with green chemistry principles. nih.gov While direct and high-yielding oxidation of o-thiocresol specifically to the sulfinic acid is a subject for further research, it represents a plausible and potentially advantageous synthetic pathway.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies.
Significant efforts in green chemistry are directed towards minimizing or eliminating the use of volatile organic solvents. The synthesis of sodium o-toluenesulfinate via the reduction of o-toluenesulfonyl chloride using sodium sulfite is often conducted in water, which is considered an environmentally benign solvent. orgsyn.org
Furthermore, advancements in related fields have demonstrated the feasibility of catalyst-free reactions in water. rsc.org For instance, certain tosylation reactions can proceed efficiently in water without a catalyst, driven by the insolubility of the reactants and products. rsc.org Applying these principles, research into the catalyst-free reduction of o-toluenesulfonyl chloride in aqueous media could yield even more sustainable synthetic protocols. The use of sulfur dioxide surrogates like DABSO also represents a greener approach by replacing the use of toxic, gaseous SO₂ with a stable, solid reagent. rsc.orgresearchgate.net
Atom economy is a key metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy.
Let's compare two potential routes to sodium o-toluenesulfinate:
Reduction of o-Toluenesulfonyl Chloride with Sodium Sulfite: CH₃C₆H₄SO₂Cl + 2 NaOH + Na₂SO₃ → CH₃C₆H₄SO₂Na + NaCl + Na₂SO₄ + H₂O In this pathway, significant byproducts (NaCl, Na₂SO₄) are formed, leading to a lower atom economy.
A detailed analysis is required to determine the superior route from a sustainability perspective, considering not only atom economy but also energy consumption, solvent use, and the hazards associated with the reagents.
| Synthetic Route | Key Reagents | Advantages | Sustainability Considerations |
|---|---|---|---|
| Reduction of Sulfonyl Chloride | o-Toluenesulfonyl chloride, Na₂SO₃ | Well-established, high yield | Lower atom economy, formation of inorganic salt waste |
| From o-Bromotoluene via Organometallic | o-Bromotoluene, Mg, DABSO | High regioselectivity | Requires anhydrous conditions, generates magnesium salt waste |
Mechanistic Investigations of Reactions Involving O Toluenesulfinic Acid, Sodium Salt
Reaction Kinetics and Thermodynamic Profiles
While detailed kinetic data for o-tolenesulfinic acid, sodium salt is not extensively available in the provided search results, we can infer its reactivity from related compounds and general principles of sulfinate chemistry. The kinetics of reactions involving sulfinate anions, such as sodium p-toluenesulfinate, are often studied to understand reaction mechanisms and influencing factors. For instance, studies on the oxidation of various substrates by N-halo-p-toluenesulfonamides (chloramine-T and bromamine-T) in alkaline medium show a first-order dependence on the oxidant and a fractional-order dependence on both the substrate and alkali concentrations. researchgate.net The reaction rates are influenced by the electrophilicity of the halogen in the oxidant, with bromamine-T being a more potent oxidizing agent than chloramine-T. researchgate.net This is attributed to the higher electrophilicity of Br+ compared to Cl+. researchgate.net
Thermodynamic parameters, such as activation energies, have been calculated for these related reactions, providing insight into the energy barriers of the transition states. researchgate.net
Elucidation of Reaction Pathways and Transition States
Nucleophilic Reactivity of the Sulfinate Anion
The sulfinate anion (R-SO₂⁻) is a powerful nucleophile, with the sulfur atom acting as the primary site of reaction. nih.govchemicalland21.com This high nucleophilicity of the sulfur atom is a key characteristic of sulfinate salts and directs their synthetic utility. nih.govchemicalland21.com When reacting with electrophiles like alkyl halides, the sulfur atom attacks, leading to the formation of sulfones. nih.govchemicalland21.com This contrasts with sulfonate esters where the sulfur atom is electrophilic. nih.gov The nucleophilic nature of the sulfinate anion is also demonstrated in its reaction with iminium ions to form aminomethyl sulfones. nih.gov
Electrophilic Activation and Reactivity
Although the sulfinate anion is primarily nucleophilic, the corresponding sulfinic acid can undergo electrophilic activation, particularly in acidic conditions. For example, p-toluenesulfinic acid reacts with primary alkyl sulfides in an acidic environment. oregonstate.edu Kinetic studies have shown that this reaction is first-order with respect to both the sulfide (B99878) and the sulfinic acid, and its rate is strongly dependent on the acidity of the medium, suggesting the involvement of a protonated sulfinic acid intermediate in the transition state. oregonstate.edu
Role in Free Radical Mechanisms and Single-Electron Transfer Processes
Sodium p-toluenesulfinate can be involved in reactions that proceed through free radical intermediates. ncku.edu.tw The p-toluenesulfonyl radical (p-CH₃C₆H₄SO₂•) can be generated, for example, by the thermolysis or photolysis of p-toluenesulfonyl iodide. rsc.org These radicals can then participate in various reactions, including addition to olefins and quinones. rsc.org
Single-electron transfer (SET) is another mechanistic pathway where sulfinates can play a role. libretexts.orgsigmaaldrich.com In SET processes, an electron is transferred from a donor to an acceptor, forming radical ions that can undergo further reactions. sigmaaldrich.com While specific details on SET involving o-toluenesulfinate are limited in the provided information, the general principles of SET in organic chemistry suggest it as a possible pathway for this compound under certain reaction conditions. libretexts.orgsigmaaldrich.com
Applications of O Toluenesulfinic Acid, Sodium Salt in Contemporary Organic Synthesis
C-S Bond Formation Methodologies
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, enabling the synthesis of a wide array of functional molecules. o-Toluenesulfinic acid, sodium salt serves as a valuable precursor for the introduction of the o-tolylsulfonyl group into organic frameworks.
Synthesis of Sulfones and Sulfoxides
Sulfones and sulfoxides are important classes of organosulfur compounds with diverse applications in medicinal chemistry and materials science. This compound is a key reagent for the synthesis of o-tolyl sulfones and can be a precursor for o-tolyl sulfoxides.
The most common method for the synthesis of sulfones from sodium sulfinates is through alkylation. orgsyn.org For instance, the reaction of a sodium arylsulfinate with an alkyl halide leads to the formation of the corresponding aryl alkyl sulfone. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reaction mechanism is well-established for the analogous p-toluenesulfinate. The synthesis of methyl p-tolyl sulfone, for example, is achieved by alkylating sodium p-toluenesulfinate with methyl iodide. orgsyn.org This reaction proceeds via a nucleophilic substitution where the sulfinate anion displaces the halide.
The synthesis of sulfoxides from sulfinates is less direct. One established method for preparing enantiopure sulfoxides is the Andersen procedure, which involves the reaction of a Grignard reagent with a menthyl p-toluenesulfinate ester. The sulfinate ester itself is synthesized from p-toluenesulfinic acid. While this method is widely used for the p-tolyl derivative, its application with the o-tolyl isomer is also conceivable.
Recent advancements have also explored the synthesis of sulfinyl sulfones from sodium sulfinates. For example, the reaction of sodium p-toluenesulfinate with acetyl chloride can produce the corresponding sulfinyl sulfone, which can then participate in further reactions. nih.gov
Table 1: Representative Synthesis of Sulfones from Sodium Arylsulfinates Note: Data for the more commonly reported p-isomer is provided to illustrate the general methodology due to limited specific data for the o-isomer.
| Arylsulfinate | Alkylating Agent | Product | Yield (%) | Reference |
| Sodium p-toluenesulfinate | Methyl Iodide | Methyl p-tolyl sulfone | Not specified | orgsyn.org |
| Sodium benzenesulfinate (B1229208) | Methyl Iodide | Methyl phenyl sulfone | 66-69 | orgsyn.org |
Exploration of Thiol-Sulfinate and Sulfonyl-Sulfinate Ligations
While specific research on thiol-sulfinate and sulfonyl-sulfinate ligations involving this compound is not extensively detailed in the available literature, the general principles of these reactions are known. Sulfinate anions can react with suitable electrophiles to form new sulfur-containing linkages. For instance, the reaction of sodium sulfinates with sources of electrophilic sulfur could potentially lead to the formation of thiosulfonates or other related structures.
Metal-Catalyzed Cross-Coupling Reactions
This compound has proven to be a valuable coupling partner in a variety of metal-catalyzed cross-coupling reactions. These reactions often proceed via a desulfinative pathway, where sulfur dioxide is extruded, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Desulfinative Cross-Coupling Reactions
Palladium catalysis has been instrumental in the development of desulfinative cross-coupling reactions using sulfinate salts. These reactions provide a powerful method for the formation of biaryl and aryl-heteroaryl linkages. Pyridine sulfinates, for example, have been shown to be excellent nucleophilic coupling partners with aryl halides in palladium-catalyzed reactions. nih.gov The general applicability of this methodology suggests that this compound could also serve as a competent coupling partner.
The reaction of sodium arylsulfinates with allylic alcohols, catalyzed by palladium, has been developed as a method for the synthesis of β-aryl ketones and aldehydes. This transformation proceeds via a desulfinative oxidative coupling. Furthermore, palladium-catalyzed sulfinylation of aryl- and alkenylboronic acids with sulfinate esters provides a route to sulfoxides. acs.org
Copper-Catalyzed Sulfonylation Reactions
Copper-catalyzed reactions have also been effectively utilized for the sulfonylation of various substrates using sodium sulfinates. A notable application is the direct sulfonylation of C(sp²)–H bonds, which offers an efficient route to diverse aryl sulfones. nih.gov Additionally, copper catalysis facilitates the aminosulfonylation of unactivated alkenes with sodium sulfinates, leading to the synthesis of sulfonylated pyrrolidones. nih.gov Another copper-catalyzed method involves the remote sulfonylation of 1-naphthylamides with sodium sulfinates.
Table 2: Examples of Copper-Catalyzed Reactions with Sodium Sulfinates Note: The specific isomer of the sulfinate is not always detailed in the source material.
| Substrate | Sodium Sulfinate | Product Type | Catalyst System | Reference |
| Benzamides | Sodium Arylsulfinates | Aryl Sulfones | Copper(II) | nih.gov |
| Unactivated Alkenes | Sodium Sulfinates | Sulfonylated Pyrrolidones | Copper(II) | nih.gov |
| 1-Naphthylamides | Sodium Sulfinates | Sulfonylated Naphthylamides | Copper | researchgate.net |
Investigation of Other Transition Metal Systems
Beyond palladium and copper, other transition metals have been explored for their ability to catalyze reactions involving sulfinate salts.
Iron-catalyzed reactions have shown promise in the formation of tetrasubstituted alkenes from alkynes and aryl sulfinic acid sodium salts. nih.gov In these reactions, the sulfinate acts as both an aryl and a sulfenylation reagent. More recently, iron has been used to catalyze the fluoroalkylative alkylsulfonylation of alkenes.
Rhodium-catalyzed C-H cyanation of arenes has been developed using N-cyano-N-phenyl-p-toluenesulfonamide, a derivative of toluenesulfinic acid. nih.gov
Nickel-catalyzed cross-coupling reactions of aryl halides with sodium sulfinates have been developed for the synthesis of sulfones, sometimes under visible light conditions. mdpi.com These methods offer a sustainable alternative to catalysis with precious metals.
The exploration of these and other transition metal systems continues to expand the synthetic utility of sulfinate salts like this compound.
Role as a Reducing Agent in Organic Transformations
While primarily known as a precursor for sulfonyl-containing compounds, this compound, and its analogs can act as reducing agents in specific organic transformations. This reductive capacity stems from the sulfur atom's intermediate oxidation state (+2), which can be oxidized to a more stable higher oxidation state, typically +4 (in sulfones) or +6 (in sulfonates).
The preparation of sodium toluenesulfinate itself is achieved through the reduction of toluenesulfonyl chloride, a compound where sulfur is in the +6 oxidation state. Reagents such as zinc dust, sodium sulfite (B76179), or sodium amalgam are commonly employed for this transformation, highlighting the redox relationship between these sulfur compounds. orgsyn.org
In practice, the reducing ability of sodium toluenesulfinate is harnessed in contexts where mild reducing conditions are required. For instance, in the field of polymer chemistry and dental materials, sodium sulfinate salts are known to counteract the inhibitory effects of certain compounds, like eugenol, on polymerization. This is attributed to their ability to scavenge free radicals, a process in which the sulfinate is oxidized. This free-radical scavenging ability effectively functions as a targeted reduction of oxidizing radical species that would otherwise terminate polymerization chains.
Contributions to Multicomponent Reaction Development
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The application of sulfinic acids and their salts in MCRs is an emerging area of interest.
Research has shown that related compounds, such as p-toluenesulfonic acid, are effective catalysts for various MCRs, including the synthesis of pyrazoles and quinazolinone derivatives. While not a direct participant, the sulfonic acid catalyst facilitates key steps in these reaction cascades.
More directly, sodium p-toluenesulfinate has been noted in the context of a catalytic multicomponent reaction that proceeds via a ketyl-type radical. This suggests a potential role for toluenesulfinic acid salts as reagents or catalysts in MCRs that involve single-electron transfer (SET) pathways. Although this application is not yet widely established for the ortho-isomer specifically, it points towards a promising direction for future research in the development of novel MCR methodologies.
Utilization in Specific Heterocyclic Synthesis
A significant application of this compound, is in the direct functionalization of heterocyclic compounds. One prominent example is the regioselective C-H sulfonylation of quinoline (B57606) N-oxides to produce 2-sulfonylquinolines. These products are valuable scaffolds in medicinal chemistry.
This transformation is a deoxygenative sulfonylation, where the N-oxide group directs the incoming sulfonyl group to the C2 position of the quinoline ring and is subsequently removed. Various methods have been developed to achieve this, including metal-catalyzed and metal-free approaches.
Visible-Light-Induced Method: A green chemistry approach utilizes an organic dye as a photocatalyst under visible light. This method employs ambient air as the oxidant and is performed in an environmentally benign aqueous acetone (B3395972) solution. rsc.org
Iodine/TBHP-Mediated Method: A metal-free alternative uses a combination of molecular iodine (I2) and tert-butyl hydroperoxide (TBHP) to mediate the reaction between quinoline N-oxides and sodium sulfinates. This process provides good to excellent yields for a range of aryl and alkyl sulfinates. nih.gov
The reaction generally proceeds via the formation of a sulfonyl radical from the sodium sulfinate salt, which then attacks the C2 position of the activated quinoline N-oxide. nih.gov The high regioselectivity is a key advantage of this methodology.
The table below summarizes representative examples of this transformation using various substituted quinoline N-oxides and sodium sulfinates.
| Quinoline N-Oxide | Sodium Sulfinate | Product Yield |
| Quinoline N-oxide | Sodium p-toluenesulfinate | High |
| 6-Methylquinoline N-oxide | Sodium benzenesulfinate | Good |
| 7-Chloroquinoline N-oxide | Sodium methanesulfinate | Good |
| Isoquinoline N-oxide | Sodium p-toluenesulfinate | Moderate |
| Pyridine N-oxide | Sodium benzenesulfinate | Moderate |
Note: Data is generalized from findings on regioselective sulfonylation reactions. nih.gov
The synthesis of sulfonyl benzyl (B1604629) alcohol derivatives using this compound, typically involves the formation of a carbon-sulfur bond to create a benzyl sulfone scaffold. While a direct one-step synthesis from benzyl alcohol and sodium o-toluenesulfinate to a sulfonyl benzyl alcohol is not the standard route, these target molecules can be prepared through multi-step sequences.
A common strategy is the nucleophilic substitution of a benzyl halide with sodium o-toluenesulfinate. The sulfinate anion (o-CH₃C₆H₄SO₂⁻) acts as a potent sulfur-centered nucleophile, displacing a halide (e.g., Br⁻, Cl⁻) from the benzylic carbon. This reaction directly forms the stable C-SO₂-C linkage of the benzyl sulfone.
To obtain the desired benzyl alcohol functionality, one of two approaches can be taken:
Starting with a functionalized benzyl halide: A benzyl halide that already contains a protected hydroxyl group (e.g., as a silyl (B83357) ether or ester) can be used. After the formation of the sulfone, a deprotection step reveals the alcohol.
Post-sulfonylation modification: A benzyl halide with a precursor functional group, such as an aldehyde or ester, can be used. Following the sulfonylation reaction, this group can be reduced to the primary alcohol using standard reducing agents like sodium borohydride.
For instance, the reaction of sodium o-toluenesulfinate with 4-(chloromethyl)benzoic acid, followed by reduction of the carboxylic acid, would yield (4-(hydroxymethyl)phenyl)(o-tolyl)sulfone. It is important to distinguish this from the reaction of benzyl alcohols with sodium toluenesulfinate in the presence of promoters like TMSCl, which typically yields sulfinate esters (C-O-S(O)-C linkage) rather than sulfones (C-SO₂-C linkage). researchgate.net
Potential in Polymerization Initiation and Acceleration Research
Sodium toluenesulfinate salts are recognized for their role in initiating and accelerating free-radical polymerization processes, particularly in redox initiation systems. A redox initiator is a combination of an oxidizing agent and a reducing agent that generates radicals at lower temperatures than conventional thermal initiators.
In this context, sodium o-toluenesulfinate acts as the reducing component of the redox pair. When combined with an oxidizing agent, such as a persulfate (e.g., ammonium (B1175870) persulfate), a single-electron transfer reaction occurs. This reaction generates a sulfonyl radical, which is an effective species for initiating the polymerization of vinyl monomers.
This principle is applied in various polymerization techniques, including:
Emulsion Polymerization: Used to synthesize latexes and polymer dispersions.
Dental Resins: In adhesive dentistry, sulfinate salts are used as polymerization accelerators or co-initiators in self-curing and dual-curing composite resins and bonding agents. They react with acidic resin monomers to generate free radicals, ensuring efficient curing even in the absence of light.
RAFT Polymerization: In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, redox systems involving sodium sulfinates can be employed. This allows for polymerization at lower temperatures, which can minimize side reactions and provide better control over the final polymer architecture.
The use of sodium o-toluenesulfinate allows for greater control over the initiation step, enabling polymerization under milder conditions and expanding the scope of monomers and polymer architectures that can be synthesized.
O Toluenesulfinic Acid, Sodium Salt As a Component in Catalytic Systems
Design and Synthesis of Ligands Incorporating the o-Toluenesulfinate Moiety
The direct incorporation of the o-toluenesulfinate moiety as a structural component in the design and synthesis of discrete, well-defined ligands for metal catalysts is not extensively documented in the reviewed scientific literature. Research has predominantly focused on the compound's role as a reagent or an additive in catalytic reactions rather than as a building block for complex ligand architectures.
Role as a Co-catalyst or Additive in Homogeneous Catalysis
In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, o-toluenesulfinic acid, sodium salt has been utilized as a key reagent in palladium-catalyzed reactions. A notable application is in the desulfinylative cross-coupling of aryl sulfinates with aryl bromides to synthesize biaryl compounds.
In a study by Ortgies et al., sodium o-toluenesulfinate was reacted with 4-bromoanisole (B123540) in a homogeneous system catalyzed by a palladium complex. thieme-connect.comthieme-connect.com This transformation demonstrates the role of the sulfinate as a precursor to the aryl group that participates in the cross-coupling, with the sulfinate group being eliminated during the catalytic cycle. The reaction was performed in N,N-dimethylformamide (DMF) at elevated temperatures, utilizing a palladium(II) chloride precatalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. thieme-connect.comthieme-connect.com The selection of a suitable base was found to be critical for the reaction's success. thieme-connect.com
Table 1: Palladium-Catalyzed Desulfinylative Cross-Coupling of Sodium o-Toluenesulfinate
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Source(s) |
|---|
Heterogeneous Catalytic Systems Featuring this compound
Based on a review of available literature, there are no specific, documented examples of this compound being featured as a component in heterogeneous catalytic systems, such as being immobilized on a solid support.
Photo- and Electrocatalytic Applications
The application of this compound extends to processes driven by light. Its use has been noted in both photocatalytic organic synthesis and in photopolymerization systems.
Photocatalysis
Visible-light photocatalysis represents a modern approach to organic synthesis, and sodium o-toluenesulfinate has been employed as a reactant in these systems. One such application is the efficient sulfonylation of aryl halides, a reaction catalyzed by a copper(I) photocatalyst formed in situ under visible light irradiation. lookchem.com This method provides a pathway for the formation of diverse organosulfones. lookchem.com
Another significant application is in photopolymerization. Research has shown that aqueous solutions containing o-toluenesulfinate ions, an acrylic monomer like diacetoneacrylamide, and a photosensitizing dye such as Methylene Blue can be used for efficient polymer synthesis upon exposure to light. dss.go.th These systems exhibit good long-term stability in the dark and high sensitivity for generating a high yield of the photopolymer. dss.go.thepdf.pub A study highlighted that steric effects from the ortho-methyl group, when compared to the para-isomer, decrease the rate of undesirable dark reactions more significantly than they affect the desired photopolymerization yields. dss.go.th
The o-toluenesulfinate anion has also been implicated as a minor product in the thermolysis or photolysis of thiete 1,1-dioxides, which proceed through ring-opening to form vinyl sulfines.
Electrocatalysis
No specific applications of this compound in electrocatalytic systems have been documented in the reviewed scientific literature.
Table 2: Photo-induced Catalytic Systems Involving o-Toluenesulfinate
| System Type | Key Components | Outcome | Application | Source(s) |
|---|---|---|---|---|
| Photocatalytic Synthesis | Sodium o-toluenesulfinate, Aryl Halide, CuI Catalyst | Synthesis of Organosulfones | Organic Synthesis | lookchem.com |
Advanced Spectroscopic and Structural Characterization Studies of O Toluenesulfinic Acid, Sodium Salt and Its Derivatives
High-Resolution NMR Spectroscopy for Solution-State Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise solution-state structure of o-toluenesulfinic acid, sodium salt. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aromatic protons of the tolyl group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting pattern of these protons (e.g., doublet, triplet) is dictated by their coupling with adjacent protons, allowing for unambiguous assignment to positions on the benzene (B151609) ring. The methyl group protons, being attached to the sp³ hybridized carbon, resonate further upfield, generally in the δ 2.3-2.5 ppm range. chemistrysteps.com
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring are observed between δ 125-145 ppm. The carbon atom bonded directly to the sulfinate group (C-S) is significantly influenced by the electronegativity of sulfur and its chemical shift provides a key diagnostic signal. The methyl carbon appears in the upfield region, typically around δ 20-22 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively correlate proton and carbon signals and confirm the substitution pattern of the aromatic ring. mdpi.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.4 | ~21 |
| Aromatic C-H (3,4,5,6) | 7.2 - 7.8 | 125 - 135 |
| Aromatic C-S (1) | - | ~145 |
| Aromatic C-CH₃ (2) | - | ~138 |
Single-Crystal X-ray Diffraction Analysis of Solid-State Conformation and Intermolecular Interactions
Table 2: Selected Crystallographic Data for Sodium p-Toluenesulfinate Tetrahydrate Data obtained from a study on the para isomer, serving as a model for the sulfinate group's solid-state behavior. nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.9432 (19) |
| b (Å) | 6.1825 (7) |
| c (Å) | 12.2668 (15) |
| β (°) | 100.166 (5) |
| S-O Bond Lengths (Å) | ~1.5 |
| C-S Bond Length (Å) | ~1.8 |
| O-S-O Angle (°) | ~105 |
| C-S-O Angles (°) | ~102-110 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and probing the bonding characteristics of this compound. epequip.com
The FT-IR and Raman spectra are dominated by vibrations associated with the sulfinate group (-SO₂⁻) and the tolyl moiety. The most characteristic bands are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the region of 1000-1200 cm⁻¹. The exact positions of these bands are sensitive to the local environment, including coordination with the sodium ion and hydrogen bonding. researchgate.net
Other important vibrations include the C-S stretch, aromatic C=C stretching bands (around 1400-1600 cm⁻¹), and C-H stretching and bending modes for both the aromatic ring and the methyl group. nih.gov The presence and pattern of these bands confirm the molecular structure. While FT-IR is particularly sensitive to polar bonds like S=O, Raman spectroscopy is often more effective for non-polar bonds like C-S and C=C, making the two techniques complementary.
Table 3: Key Vibrational Frequencies (cm⁻¹) for Toluenesulfinate Compounds Assignments based on data for p-toluenesulfinic acid and related sulfonated compounds. researchgate.netspectrabase.comnist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| S=O Asymmetric Stretch | ~1120 - 1180 | Strong |
| S=O Symmetric Stretch | ~1010 - 1080 | Strong |
| C-S Stretch | 650 - 750 | Medium |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion ([M]⁻ or [M+2Na]⁺) can be readily observed. For this compound (C₇H₇NaO₂S), the expected mass of the anion [C₇H₇O₂S]⁻ is approximately 155.02 m/z.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. libretexts.org The fragmentation of the toluenesulfinate ion is expected to proceed through several key pathways:
Loss of SO₂: A common fragmentation pathway for sulfinates, leading to the formation of a tolyl anion (C₇H₇⁻) at m/z 91.
Cleavage of the C-S bond: This can result in the formation of a benzenesulfinate (B1229208) fragment if the methyl group is lost, or more complex rearrangements.
Desulfonylation: Leading to the loss of the entire sulfinate group.
The precise fragmentation pattern can help distinguish it from its isomers, such as p-toluenesulfinic acid, sodium salt. Furthermore, MS is highly effective for purity assessment, as it can detect trace amounts of impurities, such as the corresponding sulfonic acid or disulfide, which will have distinct molecular weights. nih.gov
Table 4: Predicted m/z Values for Key Fragments of the o-Toluenesulfinate Anion in MS/MS
| Ion Description | Proposed Formula | Predicted m/z |
| Parent Anion | [C₇H₇O₂S]⁻ | 155.02 |
| Loss of SO₂ | [C₇H₇]⁻ | 91.05 |
| Loss of CH₃ and SO₂ | [C₆H₄]⁻ | 76.03 |
| Sulfite (B76179) fragment | [SO₂]⁻• | 63.96 |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for Reaction Monitoring and Product Identification
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and monitoring chemical reactions involving this compound and its derivatives.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is the premier tool for monitoring reactions in the liquid phase. The high polarity and low volatility of this compound make it ideally suited for LC separation, typically using reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) columns. As the reaction proceeds, aliquots can be injected into the LC-MS system. The chromatograph separates the starting material from intermediates, byproducts, and the final product based on their different polarities and affinities for the column. The mass spectrometer then provides mass-to-charge ratio data for each separated component, allowing for their positive identification and quantification over time. This provides detailed kinetic information and a comprehensive profile of the reaction mixture. researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis of ionic salts like this compound by GC-MS is generally not feasible due to their non-volatile nature. mdpi.com However, GC-MS becomes a powerful tool for analyzing its derivatives or for reaction monitoring if a derivatization step is employed. For example, the sulfinic acid salt can be converted into a more volatile ester derivative (e.g., a methyl or ethyl ester). This volatile derivative can then be readily analyzed by GC-MS. The gas chromatograph provides exceptional separation of complex mixtures of volatile compounds with high resolution. The coupled mass spectrometer provides fragmentation patterns for each eluted peak, enabling definitive structural identification of reaction products and impurities. nih.govnih.gov This approach is particularly useful for identifying reaction side-products or for analyzing the composition of complex product mixtures after a completed reaction and workup.
Theoretical and Computational Investigations of O Toluenesulfinic Acid, Sodium Salt
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of sulfinate salts. DFT calculations, using functionals like B3LYP with appropriate basis sets, can provide optimized molecular geometries, including bond lengths and angles. uctm.edu For instance, in a related compound, the geometry around the sulfur atom in the sulfinate group is pseudo-tetrahedral when considering the lone pair on the sulfur atom. researchgate.net
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. uctm.edu The negative potential is typically localized over the oxygen atoms of the sulfinate group, indicating their nucleophilic character, while positive potential may be found around the sodium ion and the aromatic ring's hydrogen atoms.
Natural Bond Orbital (NBO) analysis can be used to understand donor-acceptor interactions within the molecule. uctm.edu For o-toluenesulfinic acid, sodium salt, this would involve analyzing the interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds, as well as the ionic interaction between the sulfinate anion and the sodium cation.
Table 1: Representative DFT-Calculated Parameters for Sulfinate Compounds
| Parameter | Typical Calculated Value/Observation | Significance |
| S-O Bond Length | ~1.5-1.6 Å | Indicates the partial double bond character. |
| O-S-O Bond Angle | ~100-110° | Reflects the tetrahedral geometry around the sulfur atom. researchgate.net |
| HOMO-LUMO Gap | Varies | A smaller gap generally implies higher reactivity. |
| MEP Minimum | Localized on Oxygen Atoms | Indicates sites for electrophilic attack. uctm.edu |
Note: The values presented are representative and can vary depending on the specific computational methods and basis sets used.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in solution, providing insights into solvation and intermolecular interactions over time. nih.govarxiv.org For this compound, MD simulations can model its interaction with water molecules, revealing the structure of the hydration shell around the sodium cation and the sulfinate anion. nih.govtemple.edu
These simulations typically employ force fields that define the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be tracked, offering a dynamic picture of how the solute and solvent molecules interact. arxiv.org For ionic species like sodium o-toluenesulfinate, the simulations can elucidate the coordination of water molecules around the sodium ion and the hydrogen bonding between water and the oxygen atoms of the sulfinate group. researchgate.netnih.gov
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition state structures, and calculate activation energies. This information is invaluable for understanding reaction kinetics and selectivity.
For example, sulfinates can participate in various reactions, including acting as nucleophiles or participating in radical processes. researchgate.net Computational studies can help to distinguish between different possible mechanisms by comparing the calculated activation barriers. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.
DFT calculations are commonly used for these mechanistic studies. By locating the transition state structure, one can understand the key structural features that control the reaction's facility. The calculated activation energy can then be compared with experimental kinetic data to validate the proposed mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Applications
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.govnih.gov While specific QSAR models for this compound are not widely reported, the principles of QSAR can be applied to explore its potential in novel applications. qsartoolbox.orgyoutube.com
The process involves generating a set of molecular descriptors for this compound and related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with a particular activity. nih.gov
For instance, if one were to explore the potential of o-toluenesulfinic acid derivatives as a particular type of agent, a QSAR model could be developed using a training set of known active and inactive compounds. The model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates. The applicability domain of the model is a crucial aspect, defining the chemical space in which the model's predictions are reliable. nih.gov
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization and the interpretation of experimental spectra. For example, the infrared (IR) spectrum can be calculated by computing the vibrational frequencies of the molecule. nist.govspectrabase.comnist.gov These calculated frequencies can be compared with experimental IR spectra to assign the observed vibrational bands to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods. These calculations can help to assign the signals in the experimental ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.
Conformational analysis is another area where computational chemistry is valuable. For a molecule with rotatable bonds, like the C-S bond in this compound, computational methods can be used to identify the different stable conformations and their relative energies. This provides insight into the molecule's flexibility and the most probable shapes it adopts in different environments.
Derivatization and Functionalization Strategies for O Toluenesulfinic Acid, Sodium Salt
Synthesis of Functionalized o-Toluenesulfinic Acid Esters and Amides
The conversion of o-toluenesulfinic acid, sodium salt, into its corresponding esters and amides is a key strategy for introducing new functional groups and modulating the compound's properties. These derivatization reactions typically proceed via the free sulfinic acid or by direct reaction of the sodium salt with appropriate electrophiles.
Synthesis of o-Toluenesulfinate Esters:
One common approach to synthesize sulfinate esters is the reaction of the sodium sulfinate salt with an alkyl halide. This nucleophilic substitution reaction, often conducted in a polar aprotic solvent, yields the corresponding o-toluenesulfinate ester.
Another versatile method involves the activation of the free o-toluenesulfinic acid with a coupling agent, followed by reaction with an alcohol. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form a reactive sulfinylimidazole intermediate in situ. This intermediate then readily reacts with a range of primary, secondary, and tertiary alcohols to afford the desired sulfinate esters in good to excellent yields. This method is notable for its mild conditions and avoidance of sulfone byproducts.
Below is a representative table of reaction conditions for the synthesis of sulfinate esters, based on analogous reactions with p-toluenesulfinic acid.
Table 1: Representative Conditions for the Synthesis of Toluenesulfinate Esters
| Entry | Alcohol/Halide | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl (B1604629) Bromide | Sodium p-Toluenesulfinate | DMF | Room Temp | >90 |
| 2 | Ethanol | p-Toluenesulfinic Acid, CDI | CH2Cl2 | Room Temp | 85 |
| 3 | Isopropanol | p-Toluenesulfinic Acid, CDI | CH2Cl2 | Room Temp | 82 |
| 4 | tert-Butanol | p-Toluenesulfinic Acid, CDI | CH2Cl2 | Room Temp | 75 |
Synthesis of o-Toluenesulfinamides:
The synthesis of o-toluenesulfinamides can be achieved by reacting the corresponding sulfinyl chloride (prepared from the sulfinic acid) with a primary or secondary amine. However, a more direct approach involves the activation of the sulfinic acid. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) has proven effective for the synthesis of sulfinamides from p-toluenesulfinic acid and could be applied to the ortho isomer. This method provides a direct route from the sulfinic acid to the corresponding amide under mild conditions.
The following table summarizes representative conditions for the synthesis of sulfinamides, based on literature for p-toluenesulfinic acid.
Table 2: Representative Conditions for the Synthesis of Toluenesulfinamides
| Entry | Amine | Activating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | EDC-HCl | CH2Cl2 | Room Temp | 78 |
| 2 | Benzylamine | EDC-HCl | CH2Cl2 | Room Temp | 85 |
| 3 | Morpholine | EDC-HCl | CH2Cl2 | Room Temp | 88 |
Exploration of Organometallic Derivatives
The sulfinate group is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in various modes, including monodentate and bidentate chelation through its oxygen atoms. While specific studies on o-toluenesulfinate as a ligand are not extensively documented, the principles of sulfinate coordination chemistry can be applied.
Transition metal complexes of aryl sulfinates are known and have been characterized. For instance, palladium-catalyzed cross-coupling reactions have utilized aryl sulfinates as alternatives to organometallic reagents. The o-toluenesulfinate ligand could potentially form stable complexes with a range of transition metals such as palladium, rhodium, and copper. The presence of the ortho-methyl group might introduce steric hindrance that could influence the coordination geometry and the reactivity of the resulting organometallic complex.
The synthesis of such complexes could be envisioned through the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with sodium o-toluenesulfinate in an appropriate solvent. The resulting organometallic derivatives could find applications in catalysis, for example, in cross-coupling reactions or as precursors for the synthesis of other organosulfur compounds.
Conjugation with Biomolecules for Chemical Biology Research
The functionalization of this compound, for conjugation to biomolecules is a promising strategy for applications in chemical biology. While direct conjugation of the sulfinate itself is not a common strategy, the molecule can be derivatized to incorporate a bioorthogonal handle.
For instance, a functionalized o-toluenesulfinate ester or amide could be synthesized where the alcohol or amine component contains a terminal alkyne or azide (B81097) group. This would allow for subsequent conjugation to a biomolecule (e.g., a protein, nucleic acid, or lipid) that has been modified with a complementary reactive partner via a "click" chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Another approach could involve modifying the aromatic ring of o-toluenesulfinic acid to introduce a reactive group suitable for bioconjugation, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester. These groups can react with specific amino acid residues on a protein, such as cysteine or lysine, to form a stable covalent bond. This strategy would allow for the site-specific labeling of biomolecules with a tag derived from o-toluenesulfinic acid, enabling studies on their biological function, localization, and interactions.
Future Research Directions and Emerging Applications
Exploration of Asymmetric Synthesis Using Chiral o-Toluenesulfinic Acid Derivatives
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction.
Future research is anticipated to focus on the development of novel chiral auxiliaries derived from o-toluenesulfinic acid. By introducing chirality into the o-toluenesulfinic acid scaffold, it may be possible to create a new class of auxiliaries for stereoselective transformations. These derivatives could be employed in a range of reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, to control the formation of specific stereoisomers. The development of such auxiliaries would be a significant contribution to the toolbox of synthetic organic chemists, potentially enabling more efficient and cost-effective routes to complex chiral molecules.
Integration into Flow Chemistry Systems for Enhanced Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of o-toluenesulfinic acid, sodium salt, and its derivatives into flow chemistry systems is a promising area for future research.
The compound's role as a reagent or precursor could be optimized in a flow environment. For instance, reactions involving the sulfinate group, which can be sensitive to reaction conditions, may benefit from the precise temperature and mixing control offered by flow reactors. This could lead to higher yields, reduced reaction times, and improved product purity. Furthermore, the on-demand generation of reactive intermediates from o-toluenesulfinic acid derivatives in a flow system could enhance safety by minimizing the accumulation of hazardous species.
Applications in Materials Science Beyond Traditional Polymerization
While sulfinic acids and their salts have found use as polymerization initiators, future research is expected to explore more advanced applications in materials science. The incorporation of the o-toluenesulfonyl moiety into polymer backbones or as a functional side group could impart unique properties to the resulting materials.
One area of investigation is the development of novel dental resins and composites. For example, o-toluenesulfinic acid has been identified as a component in dental resin-reinforced glass ionomer cements. epo.org Further research could optimize its role in these materials to enhance properties such as adhesion, durability, and biocompatibility. Additionally, the reactivity of the sulfinate group could be harnessed to create cross-linked polymers with tailored mechanical and thermal properties or to functionalize surfaces for specific applications.
Development of Sensing and Diagnostic Tools Based on this compound Chemistry
The development of new chemical sensors and diagnostic tools is a critical area of research with wide-ranging impacts on healthcare, environmental monitoring, and industrial process control. The chemical reactivity of this compound, could be leveraged to create novel sensing platforms.
Future research may focus on designing molecules that incorporate the o-toluenesulfinic acid moiety as a recognition element. The specific and predictable reactions of the sulfinate group with certain analytes could be translated into a detectable signal, such as a change in color or fluorescence. This could lead to the development of new colorimetric or fluorometric sensors for the detection of various chemical species. Such sensors could offer high sensitivity and selectivity, providing valuable tools for a range of analytical applications.
Interdisciplinary Research with Other Scientific Fields (e.g., Analytical Chemistry, Materials Chemistry)
The full potential of this compound, will likely be realized through interdisciplinary research that bridges organic synthesis with other scientific fields. Collaborations between synthetic chemists, materials scientists, and analytical chemists will be crucial for translating fundamental discoveries into practical applications.
Q & A
Q. How can isotopic labeling (e.g., <sup>34</sup>S) track the mechanistic pathway of o-toluenesulfinic acid in redox reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
